molecular formula C9H8BrFOS B14781612 1-(4-Bromo-2-fluoro-3-(methylthio)phenyl)ethanone

1-(4-Bromo-2-fluoro-3-(methylthio)phenyl)ethanone

Katalognummer: B14781612
Molekulargewicht: 263.13 g/mol
InChI-Schlüssel: FAVGSXKGJGNRQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-2-fluoro-3-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C9H8BrFOS It is a derivative of ethanone, featuring a bromine, fluorine, and methylthio group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Bromo-2-fluoro-3-(methylthio)phenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(2-fluoro-3-(methylthio)phenyl)ethanone using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of the bromine atom at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-2-fluoro-3-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl ethanones, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-2-fluoro-3-(methylthio)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-2-fluoro-3-(methylthio)phenyl)ethanone involves its interaction with specific molecular targets. The compound’s bromine and fluorine atoms can participate in halogen bonding, influencing its binding affinity to various receptors or enzymes. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone
  • 2-Bromo-1-(4-(methylthio)phenyl)ethanone
  • 1-(4-Bromo-2-fluorophenyl)ethanone

Uniqueness

1-(4-Bromo-2-fluoro-3-(methylthio)phenyl)ethanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a methylthio group. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity and potential for diverse chemical transformations, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H8BrFOS

Molekulargewicht

263.13 g/mol

IUPAC-Name

1-(4-bromo-2-fluoro-3-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C9H8BrFOS/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3

InChI-Schlüssel

FAVGSXKGJGNRQE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=C(C=C1)Br)SC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.